Halofantrine hydrochloride is a phenanthrene methanol antimalarial agent. [, ] It acts as a schizonticide, primarily targeting the asexual erythrocytic stage of malaria parasites, specifically Plasmodium falciparum and Plasmodium vivax. [, ] It is a relatively new antimalarial drug, first used in 1984, and is structurally distinct from other antimalarials, making it valuable for treating drug-resistant malaria. []
Halofantrine hydrochloride is a synthetic antimalarial compound primarily used for the treatment of malaria, particularly in cases resistant to other treatments. It belongs to the phenanthrene class of compounds, which includes related drugs like quinine and lumefantrine. The compound is marketed under the trade name Halfan and is administered orally. Despite its effectiveness, halofantrine has limitations due to its low aqueous solubility and variable bioavailability, which can lead to inconsistent therapeutic outcomes.
The synthesis of halofantrine involves several chemical reactions that typically utilize phenanthrene derivatives. One notable method includes the use of alkali conditions to facilitate the formation of the desired phenanthrene methanol structure .
The synthesis process may involve:
The synthesis can be optimized through techniques such as wet milling, which enhances particle size distribution and solubility, thus improving bioavailability .
The molecular formula of halofantrine hydrochloride is , with a molar mass of approximately 500.43 g/mol. The compound features a substituted phenanthrene skeleton that is characteristic of its class .
Halofantrine undergoes various chemical reactions during its metabolism and interaction with biological systems. Key reactions include:
Halofantrine hydrochloride is primarily utilized in clinical settings for treating malaria infections. Its effectiveness against multidrug-resistant strains makes it a valuable option in areas where traditional treatments have failed. Recent studies also suggest potential applications beyond malaria treatment, such as enhancing antifungal properties against pathogens like Candida albicans by modulating oxidative stress responses .
Halofantrine hydrochloride emerged from a targeted antimalarial drug development initiative spearheaded by the Walter Reed Army Institute of Research (WRAIR) between 1965 and 1975. Under the leadership of medicinal chemist William Colwell, this collaborative effort aimed to address escalating Plasmodium falciparum resistance to chloroquine and other frontline therapies. The program systematically screened thousands of chemical entities for blood-schizontocidal activity, culminating in the identification of the phenanthrene-methanol scaffold as a promising chemotype. Initial synthetic routes involved Friedel-Crafts acylation of substituted phenanthrenes followed by reductive amination to introduce the critical aminoalcohol side chain. The hydrochloride salt form was selected to enhance stability and oral bioavailability. Preclinical testing in avian and primate malaria models confirmed potent activity against chloroquine-resistant strains, positioning halofantrine as a strategic therapeutic alternative for multidrug-resistant malaria endemic regions [2] [3] [4].
Structurally, halofantrine hydrochloride (C₂₆H₃₀Cl₂F₃NO·HCl) belongs to the synthetic phenanthrene methanol class, characterized by a trifluoromethyl-substituted phenanthrene core linked to a dibutylaminopropanol side chain. This configuration confers distinct advantages over natural alkaloids:
Table 1: Structural Evolution from Natural Alkaloids to Synthetic Phenanthrenes
Compound | Core Structure | Key Modifications | Lipophilicity (LogP) |
---|---|---|---|
Quinine | Quinoline-methanol | Natural stereocomplex | 3.44 |
Mefloquine | Quinoline-carbinol | Trifluoromethyl, piperidine | 3.36 |
Halofantrine | Phenanthrene-methanol | Trifluoromethyl, dibutylaminopropanol | 7.10 |
Lumefantrine | Fluorene-aminoalcohol | Dichlorobenzyl, butylamino | 8.70 |
The strategic incorporation of halogen atoms (Cl) at positions 1 and 3 of the phenanthrene ring enhanced FPIX binding affinity, while the extended alkyl chain optimized pharmacokinetic persistence relative to first-generation phenanthrenes [2] [3] [7].
Halofantrine’s therapeutic niche emerged from its distinct pharmacodynamic and chemical properties relative to quinine and lumefantrine:
Resistance profile: In vitro testing demonstrated 48-hour IC₅₀ values of 10–20 nM against chloroquine-resistant P. falciparum (W2 strain), representing a 15-fold potency increase over quinine. This resulted from halofantrine’s lower susceptibility to pfcrt (chloroquine resistance transporter)-mediated efflux. However, cross-resistance with mefloquine (pfmdr1 amplification) limited efficacy in mefloquine-prophylaxis failure cases [1] [4] [9].
Chemical determinants of activity:
Table 2: Pharmacokinetic Properties Influencing Therapeutic Application
Parameter | Halofantrine | Quinine | Lumefantrine |
---|---|---|---|
Oral bioavailability | 10–15% (fasted) | 80–90% | Variable (fat-dependent) |
Tₘₐₓ (hours) | 16 | 1–3 | 6–8 |
Vd (L/kg) | 15.2 | 1.8 | 0.9–1.2 |
Protein binding | 60–70% | 70–90% | >99% |
Primary metabolism | CYP3A4 (N-debutylation) | CYP3A4 (3-hydroxylation) | Ester hydrolysis |
Table 3: Comparative Efficacy Against Multidrug-Resistant P. falciparum
Regimen | Study Location | Population | Cure Rate (%) | Mean Parasite Clearance (h) |
---|---|---|---|---|
Halofantrine (24 mg/kg) | Thailand | Adults | 97 | 72 |
Quinine (10 mg/kg TID × 7d) | Vietnam | Adults | 85 | 60 |
Artemether-lumefantrine | Tanzania | Children | 99.5 | 36 |
Mefloquine (15 mg/kg) | Cambodia | Adults | 76 | 96 |
Halofantrine’s variable absorption (enhanced 3-fold by fatty meals) and CYP3A4-mediated metabolism created therapeutic unpredictability compared to quinine’s linear kinetics. This pharmacodynamic profile, coupled with the emergence of artemisinin-based combinations, ultimately constrained its widespread adoption despite potent intrinsic antimalarial activity [1] [7] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2